4-(Thiazol-2-YL)benzene-1-sulfonyl chloride
Overview
Description
4-(Thiazol-2-YL)benzene-1-sulfonyl chloride is an organic compound that features a thiazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Thiazol-2-YL)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:
4-(Thiazol-2-YL)benzenesulfonic acid+Thionyl chloride→4-(Thiazol-2-YL)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Thiazol-2-YL)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.
Oxidized or Reduced Thiazole Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-(Thiazol-2-YL)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiazol-2-YL)benzenesulfonic acid
- 4-(Thiazol-2-YL)benzene-1-sulfonamide
- 4-(Thiazol-2-YL)benzene-1-sulfonyl fluoride
Uniqueness
4-(Thiazol-2-YL)benzene-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for versatile chemical modifications. Compared to its sulfonic acid and sulfonamide counterparts, the sulfonyl chloride derivative is more reactive and can participate in a broader range of chemical reactions. This makes it a valuable reagent in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNEXIHOIGLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277586 | |
Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099660-64-6 | |
Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thiazolyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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